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molecular formula C4H4BrF3O B8422580 2-Bromo-4,4,4-trifluorobutyraldehyde

2-Bromo-4,4,4-trifluorobutyraldehyde

Cat. No. B8422580
M. Wt: 204.97 g/mol
InChI Key: LVMYYPJHCRTDJI-UHFFFAOYSA-N
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Patent
US08765767B2

Procedure details

A 200 mL round bottom flask was charged with 4,4,4-trifluorobutanal (5 g, 39.7 mmol) and diluted with diethyl ether (79 mL). The flask was placed in an ice bath and the reaction mixture was cooled to 0° C. Bromine (2.043 mL, 39.7 mmol) was then added drop wise over the course of 15 min. After which the reaction was stirred for 15 min and then let warm to rt. After 3.5 hours, NMR showed complete consumption of the starting material to desired product. The mixture was cooled in an ice bath and slowly quenched with sat'd sodium bicarbonate. The contents of the flask were transferred to a separatory funnel where the layers were separated and the organics were washed with bicarbonate, brine, and dried with magnesium sulfate. A short path distillation apparatus was equipped to the flask and the combination was placed in an oil bath set to 40° C. After 15 min, the flask was removed from the oil bath and the crude residue was distilled at moderate vacuum (˜50 torr) to remove any lower boiling point impurities as well as excess diethyl ether. The atmosphere was restored to normal once bubbling had subsided for 5 min. This process was repeated a few times to remove the majority of diethyl ether. 1H NMR consistent with desired. 2-bromo-4,4,4-trifluorobutanal (7.4 g, 91% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 9.54-9.36 (m, 1H), 4.52-4.46 (m, 1H), 3.21 (dqd, J=16.0, 10.1, 5.8 Hz, 1H), 2.73-2.62 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.043 mL
Type
reactant
Reaction Step Two
Quantity
79 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH:5]=[O:6].[Br:9]Br>C(OCC)C>[Br:9][CH:4]([CH2:3][C:2]([F:8])([F:7])[F:1])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(CCC=O)(F)F
Step Two
Name
Quantity
2.043 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
79 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After which the reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
let warm to rt
WAIT
Type
WAIT
Details
After 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
consumption of the starting material to desired product
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
slowly quenched with sat'd sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The contents of the flask were transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
where the layers were separated
WASH
Type
WASH
Details
the organics were washed with bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
A short path distillation apparatus
CUSTOM
Type
CUSTOM
Details
was equipped to the flask
CUSTOM
Type
CUSTOM
Details
the combination was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
set to 40° C
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the flask was removed from the oil bath
DISTILLATION
Type
DISTILLATION
Details
the crude residue was distilled at moderate vacuum (˜50 torr)
CUSTOM
Type
CUSTOM
Details
to remove any lower boiling point impurities as well as excess diethyl ether
CUSTOM
Type
CUSTOM
Details
once bubbling
WAIT
Type
WAIT
Details
had subsided for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove the majority of diethyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC(C=O)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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